molecular formula C22H23ClN2O2S B300023 N-(3-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]propanamide

N-(3-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]propanamide

Cat. No.: B300023
M. Wt: 414.9 g/mol
InChI Key: OFVHKOQNICOQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB, which plays a crucial role in regulating inflammation, immune response, and cell survival.

Mechanism of Action

N-(3-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]propanamide is a small molecule inhibitor of NF-κB, which is a transcription factor that plays a crucial role in regulating inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, including cytokines, growth factors, and stress, and regulates the expression of genes involved in cell proliferation, survival, and inflammation. The inhibition of NF-κB by this compound leads to decreased expression of genes involved in these processes, which results in the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammatory cells, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of immune cells, such as macrophages and T cells. In neuronal cells, this compound reduces oxidative stress and inflammation, and protects against neurotoxicity.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]propanamide has several advantages for lab experiments, including its high potency and specificity for NF-κB inhibition, its relatively low toxicity, and its ability to penetrate cell membranes. However, there are also some limitations to using this compound in lab experiments, including its relatively low solubility in aqueous solutions, its instability in acidic conditions, and its potential off-target effects on other signaling pathways.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]propanamide, including:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of more potent and selective NF-κB inhibitors based on the structure of this compound.
3. Investigation of the potential use of this compound in combination with other anti-cancer, anti-inflammatory, or neuroprotective agents.
4. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
5. Investigation of the potential off-target effects of this compound on other signaling pathways.
6. Exploration of the role of NF-κB inhibition in other diseases, such as infectious diseases and metabolic disorders.
In conclusion, this compound is a promising compound with potential applications in various fields of research. Its inhibition of NF-κB makes it a potential therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential off-target effects of this compound, and to optimize its use in lab experiments and clinical trials.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]propanamide involves the reaction of 3-chloroaniline with ethyl 4-(4-ethoxyphenyl)-5-ethyl-2-thiazolyl ketone in the presence of a base, followed by acylation with propanoyl chloride. The final product is obtained after purification using chromatography techniques. The yield of the synthesis is approximately 50%, and the purity of the compound is confirmed using various analytical methods, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

N-(3-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]propanamide has been extensively studied for its potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and multiple myeloma. The inhibition of NF-κB by this compound leads to decreased expression of genes involved in cell proliferation, survival, and angiogenesis, which are crucial for tumor growth and metastasis.
In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting NF-κB activation. This makes this compound a potential therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
In neurodegenerative disease research, this compound has been shown to have a neuroprotective effect by inhibiting NF-κB activation and reducing oxidative stress and inflammation. This makes this compound a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C22H23ClN2O2S

Molecular Weight

414.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C22H23ClN2O2S/c1-4-19-21(15-10-12-18(13-11-15)27-6-3)24-22(28-19)25(20(26)5-2)17-9-7-8-16(23)14-17/h7-14H,4-6H2,1-3H3

InChI Key

OFVHKOQNICOQCR-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)Cl)C(=O)CC)C3=CC=C(C=C3)OCC

Canonical SMILES

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)Cl)C(=O)CC)C3=CC=C(C=C3)OCC

Origin of Product

United States

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